1-[1-(5-bromopyridine-3-carbonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(5-Bromopyridine-3-carbonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a bromopyridine moiety, an azetidine ring, and a benzodiazole core, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(5-bromopyridine-3-carbonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the bromopyridine derivative. The bromopyridine can be synthesized through bromination of pyridine derivatives . The azetidine ring is then introduced via cyclization reactions, often using azetidine precursors and appropriate catalysts . The final step involves coupling the bromopyridine-azetidine intermediate with the benzodiazole core under specific conditions, such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(5-Bromopyridine-3-carbonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
1-[1-(5-Bromopyridine-3-carbonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[1-(5-bromopyridine-3-carbonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The bromopyridine moiety may interact with enzymes or receptors, modulating their activity . The azetidine ring and benzodiazole core contribute to the compound’s stability and binding affinity, enhancing its overall efficacy .
Comparison with Similar Compounds
5-Bromopyridine-3-carboxylic acid: Shares the bromopyridine moiety but lacks the azetidine and benzodiazole components.
3-(Azetidin-1-yl)-5-bromopyridine: Contains the azetidine and bromopyridine moieties but lacks the benzodiazole core.
Uniqueness: The presence of the benzodiazole core, in particular, sets it apart from other similar compounds .
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O/c20-14-7-13(8-21-9-14)19(25)23-10-15(11-23)24-17-4-2-1-3-16(17)22-18(24)12-5-6-12/h1-4,7-9,12,15H,5-6,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSODWMGOXZMCRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C(=O)C5=CC(=CN=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.